![molecular formula C14H13N5 B6434333 N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine CAS No. 2549023-48-3](/img/structure/B6434333.png)
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine (NCPP) is a heterocyclic compound belonging to the group of pyrimidines. It is a nitrogen-containing aromatic ring system composed of four atoms, two nitrogen atoms, and two carbon atoms. NCPP is a versatile compound that can be used in various applications, including synthesis, catalysis, and medicinal chemistry.
Scientific Research Applications
Cancer Therapy
This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
The compound also significantly inhibited the migration and invasion of 4T1 cells . This could potentially be used to prevent the spread of cancer cells in the body.
Induction of Cell Cycle Arrest and Apoptosis
Mechanistic investigations of the compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This could be a potential mechanism for its anti-cancer effects.
Regulation of Proapoptotic Proteins
The compound was found to increase proapoptotic proteins caspase-3 and Bax, as well as downregulate Bcl-2 activity . This suggests that it could regulate apoptosis, a process that is often dysregulated in cancer cells.
Inhibition of α-Amylase Enzyme
Novel pyrrolo [2,3- d ]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme . This could potentially be used to treat diabetes .
Functionalization for Agrochemicals and/or Functional Materials
Functionalization of 1H-pyrrolo [2,3- b ]pyridine (7-azaindole) was studied to provide new compounds directing toward agrochemicals and/or functional materials . Amino groups such as NH2, NH (CH2)2 NH2, and NH (CH2)2 NH (CH2)2 NH2 were introduced onto 6-position of 7-azaindole to form multidentate agents .
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine acts as a potent inhibitor of FGFR1, 2, and 3 , thereby disrupting these signaling pathways.
Biochemical Pathways
The inhibition of FGFR by N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine affects several biochemical pathways. The most significant of these is the disruption of the FGF–FGFR axis, which plays a crucial role in various physiological processes . This disruption can lead to the inhibition of cell proliferation and migration, angiogenesis, and other processes regulated by this pathway .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
In vitro studies have shown that N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
properties
IUPAC Name |
N-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-12(1)19-14-17-7-11(8-18-14)10-5-9-3-4-15-13(9)16-6-10/h3-8,12H,1-2H2,(H,15,16)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLGOQNPJYFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CN=C4C(=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine |
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